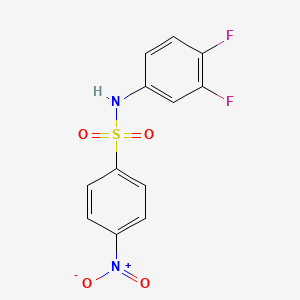

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Descripción

BenchChem offers high-quality N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H8F2N2O4S |

|---|---|

Peso molecular |

314.27 g/mol |

Nombre IUPAC |

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8F2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

Clave InChI |

STQICQHWPGCOBW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide: Technical Profile & Synthesis Guide

This technical guide provides an in-depth analysis of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide , a specialized sulfonamide intermediate used in medicinal chemistry for the development of antibacterial agents, COX-2 inhibitors, and viral capsid modulators.

Executive Summary

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide is a diaryl sulfonamide scaffold characterized by an electron-withdrawing nitro group on the sulfonyl ring and a metabolically stable 3,4-difluorophenyl amine moiety. It serves as a critical "warhead precursor" in drug discovery; the nitro group is typically reduced to an amine to generate sulfanilamide derivatives (antibacterials) or maintained as an electron-sink in protease inhibitors. The 3,4-difluoro substitution pattern is a strategic medicinal chemistry modification designed to block oxidative metabolism (CYP450) and enhance lipophilicity without significant steric penalty.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 314.26 g/mol |

| CAS Registry | Not individually indexed in common public databases; composed of CAS 98-74-8 + CAS 3863-11-4 |

| SMILES | O=c1ccc(S(=O)(=O)Nc2ccc(F)c(F)c2)cc1 |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9]InChI=1S/C12H8F2N2O4S/... |

Structural Analysis[10]

-

Core Linker: The sulfonamide bond (

) adopts a tetrahedral geometry around the sulfur atom. The nitrogen atom is -

Electronic Effects:

-

Side A (Nitro): The 4-nitro group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the sulfonamide

proton. -

Side B (Difluoro): The 3,4-difluoro substitution exerts an inductive EWG effect, further deactivating the phenyl ring and lowering the

of the sulfonamide nitrogen compared to the non-fluorinated analog.

-

Physicochemical Properties (Predicted)

Note: Experimental values are estimated based on structural analogs (e.g., 4-fluoro-3-nitrobenzenesulfonamide).

| Property | Value (Est.) | Rationale |

| Melting Point | 135 – 155 °C | Sulfonamides form strong intermolecular hydrogen bond networks (dimers). Analogs typically melt in this range. |

| pKa (Sulfonamide NH) | 9.0 – 9.8 | The nitro group (para) and difluorophenyl group both stabilize the conjugate base, making it more acidic than unsubstituted sulfonamides ( |

| LogP (Lipophilicity) | 2.6 – 2.9 | Fluorine substitution increases lipophilicity ( |

| Solubility | Low in Water | Soluble in polar organic solvents (DMSO, DMF, Acetone, warm Ethanol). |

Synthesis Protocol

The synthesis follows a standard nucleophilic substitution mechanism (Schotten-Baumann conditions) using commercially available precursors.

Reagents

-

Electrophile: 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8)[8][10]

-

Nucleophile: 3,4-Difluoroaniline (CAS 3863-11-4)[8]

-

Base: Pyridine (solvent/base) or Triethylamine (

) in Dichloromethane (DCM).

Step-by-Step Methodology

Method A: Pyridine Mediated (Recommended for higher purity)

-

Dissolution: Dissolve 3,4-difluoroaniline (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0°C under inert atmosphere (

). -

Addition: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Exothermic reaction - maintain temp < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize pyridine and precipitate the product.

-

Isolation: Filter the resulting precipitate. Wash copiously with water to remove pyridinium salts.

-

Purification: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

Method B: DCM/Triethylamine (Green Chemistry Alternative)

-

Dissolve 3,4-difluoroaniline (1.0 eq) and

(1.5 eq) in DCM. -

Add sulfonyl chloride (1.1 eq) at 0°C.

-

Stir at RT for 3 hours.

-

Wash organic layer with 1M HCl, then Brine. Dry over

and concentrate.

Synthesis Workflow Diagram

Caption: Standard synthetic route via sulfonyl chloride activation.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals:

-

H NMR (DMSO-

-

ppm (s, 1H): Sulfonamide NH (Exchangeable with

-

ppm (d, 2H,

-

ppm (d, 2H,

-

ppm (m, 3H): Difluorophenyl ring . The 3,4-difluoro substitution creates a complex multiplet pattern due to

-

ppm (s, 1H): Sulfonamide NH (Exchangeable with

-

F NMR:

-

Two distinct signals in the range of

to

-

-

IR Spectroscopy:

-

&

-

&

- : N-H stretch .

-

&

Biological & Pharmacological Context[3][5][6][9][12][13]

This molecule is rarely a final drug but is a high-value intermediate or probe .

Structure-Activity Relationship (SAR) Logic

-

Metabolic Blockade (3,4-Difluoro):

-

The 3,4-positions on a phenyl ring are prime sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes. Substituting hydrogens with fluorine (Bioisosterism) blocks this degradation, extending the half-life (

) of the molecule in vivo.

-

-

Electronic "Warhead" (Nitro):

-

The nitro group serves as a latent amine. In antibacterial research, this is reduced to an amine to mimic p-aminobenzoic acid (PABA), the mechanism utilized by sulfa drugs (e.g., Sulfamethoxazole).

-

In its oxidized form (

), it acts as a strong electron withdrawer, modulating the acidity of the sulfonamide to optimize binding interactions in enzyme pockets (e.g., Carbonic Anhydrase, COX-2).

-

Application Areas

-

HBV Capsid Assembly Modulators (CAMs): Sulfamoylbenzamides derived from 3,4-difluoroaniline have been identified as potent inhibitors of Hepatitis B Virus replication by destabilizing the viral capsid.

-

COX-2 Selective Inhibitors: The diaryl sulfonamide scaffold is the backbone of "Coxibs" (e.g., Celecoxib). The 3,4-difluoro motif is often explored to improve potency and selectivity over COX-1.

Caption: Structure-Activity Relationship (SAR) map highlighting functional roles.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risks:

-

Nitro Compounds: Potential toxicity if reduced in vivo; handle with gloves and in a fume hood.

-

Sulfonamides: Potential for allergic reactions (sulfa allergy cross-reactivity) in sensitized individuals.

-

-

Storage: Store at room temperature, dry, and away from strong reducing agents.

References

-

Component A (Sulfonyl Chloride): 4-Nitrobenzenesulfonyl chloride.[8][10] CAS Common Chemistry. CAS RN: 98-74-8.[8][10] Link

-

Component B (Aniline): 3,4-Difluoroaniline.[3][6][9][11][12] CAS Common Chemistry. CAS RN: 3863-11-4.[8] Link

- Synthesis Protocol (General):Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate (2025). Describes standard sulfonylation conditions relevant to nitrobenzenesulfonyl chlorides.

-

Biological Context (HBV): Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. PubMed (2016). Discusses the use of 3,4-difluoroaniline in sulfonamide scaffolds for viral inhibition.[6][12] Link

-

Biological Context (COX-2): Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1/COX-2 Inhibitors. ACS Med.[4] Chem. Lett. (2021).[13] Highlights the use of fluoro-substituted anilines in anti-inflammatory drug design. Link

Sources

- 1. US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]OXAZEPINES and methods for treating viral infections - Google Patents [patents.google.com]

- 2. WO2018122232A1 - (aza)indole, benzothiophène et benzofuran-3-sulfonamides - Google Patents [patents.google.com]

- 3. CA2881045C - Fused bicyclic sulfamoyl derivatives and the use thereof as medicaments for the treatment of hepatitis b. - Google Patents [patents.google.com]

- 4. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organo-mediator enabled electrochemical 1,4-aryl migration of N-aryl-2-iodobenzamides/N-sulfonyl-2-iodoanilines to access biaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. esdmedikal.com [esdmedikal.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. iris.unica.it [iris.unica.it]

- 12. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Strategic Guide to Unveiling the Therapeutic Potential of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

A Whitepaper for Drug Discovery & Development Professionals

Abstract

N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide emerges from a rich chemical heritage, combining three key structural motifs—a sulfonamide core, a difluorophenyl group, and a nitroaromatic ring—each with a history of significant biological activity. While this specific molecule remains largely unexplored, its constituent parts suggest a high potential for therapeutic innovation. This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of this compound, designed for researchers and drug development professionals. It provides a strategic roadmap, from initial synthesis and in silico profiling to rigorous in vitro screening, target deconvolution, and preclinical assessment. By presenting detailed, field-proven protocols and explaining the causal logic behind experimental choices, this document serves as a self-validating framework for unlocking the full therapeutic promise of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide and analogous novel chemical entities.

Introduction: Rationale for Investigation

The sulfonamide functional group is a well-established pharmacophore, forming the basis of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Their success is often attributed to their ability to act as bioisosteres for carboxylic acids and to form key hydrogen bonds with biological targets.[3] Recent research has highlighted the potential of sulfonamide derivatives as inhibitors of critical enzymes in oncology, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrases (CAs).[3][4][5]

The incorporation of a 3,4-difluorophenyl moiety can significantly enhance a molecule's pharmacological profile. Fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[6][7][8] The difluoro-substitution pattern, in particular, can modulate the electronic properties of the ring, potentially leading to improved target specificity and potency.[9]

Furthermore, the 4-nitrobenzenesulfonamide scaffold has been investigated for various biological activities.[10][11] The nitro group, a strong electron-withdrawing group, can influence the molecule's overall reactivity and interaction with biological targets.

Given the proven therapeutic relevance of these individual structural components, N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide stands out as a high-priority candidate for a thorough drug discovery campaign. This guide provides the strategic framework and detailed methodologies for such an undertaking.

Foundational Stage: Synthesis and Characterization

A robust and reproducible synthetic route is the bedrock of any drug discovery program. Based on established methods for analogous compounds, a straightforward synthesis can be proposed.[1][12][13]

Proposed Synthesis Protocol

This protocol outlines the nucleophilic substitution reaction between 3,4-difluoroaniline and 4-nitrobenzenesulfonyl chloride.

Materials:

-

3,4-Difluoroaniline

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or an appropriate solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoroaniline (1.0 eq.) in DCM. Add pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM to the stirred aniline solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Tier 1: Broad-Spectrum In Vitro Biological Screening

The initial step in evaluating therapeutic potential is to assess the compound's general biological activity across a range of cell-based assays.[14][15] A primary focus on cytotoxicity against diverse cancer cell lines is a cost-effective strategy to identify potential anti-proliferative effects.[16]

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a reliable colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]

Protocol:

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate)) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[19]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[18][20]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format to facilitate comparison across cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| HCT-116 | Colorectal Carcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

| [Additional Lines] | [...] | [...] |

Tier 2: Target Deconvolution and Mechanism of Action (MoA)

If significant bioactivity is observed in Tier 1, the next critical phase is to identify the molecular target(s) of the compound.[22] This process, known as target deconvolution, is essential for understanding the mechanism of action and guiding rational drug optimization.[23]

Hypothesized Target Classes

Based on the compound's structure, several target classes can be prioritized for investigation:

-

Protein Kinases: The sulfonamide scaffold is present in numerous approved kinase inhibitors.[24][25][26] The compound should be screened against a broad panel of kinases to identify potential inhibitory activity.[27]

-

Carbonic Anhydrases (CAs): Sulfonamides are the classic inhibitors of CAs, enzymes involved in processes like pH regulation and fluid secretion, with implications in glaucoma and certain cancers.[28][29][30]

-

Other Enzymes: The nitroaromatic and difluorophenyl groups may confer affinity for other enzyme classes.

Target Identification Methodologies

A combination of label-free and probe-based methods offers a robust approach to target deconvolution.[31][32]

Affinity Chromatography (Pull-down Assay): This is a widely used chemoproteomic technique.[22][23]

-

Probe Synthesis: Synthesize an analog of the parent compound with a linker arm suitable for immobilization onto a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a responsive cell line identified in Tier 1.

-

Affinity Capture: Incubate the cell lysate with the immobilized compound.

-

Washing & Elution: Wash away non-specifically bound proteins. Elute the specific binding partners.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Thermal Proteome Profiling (TPP): This label-free method assesses changes in protein thermal stability upon ligand binding.[33]

-

Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Separate soluble proteins from aggregated ones.

-

Quantification: Quantify the remaining soluble proteins using mass spectrometry.

-

Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

Tier 3: Target Validation and Pathway Analysis

Once a primary target is identified, it must be validated to confirm its role in the compound's observed phenotype. For example, if a protein kinase like VEGFR-2 is identified as a primary target, the following steps are crucial.[3][4]

Biochemical and Cellular Target Engagement Assays

-

Biochemical Kinase Assay: Perform an in vitro kinase activity assay using the purified recombinant target kinase to determine the compound's direct inhibitory potency (IC50).[24]

-

Cellular Phosphorylation Assay: In the responsive cell line, use Western blotting or ELISA to measure the phosphorylation status of the kinase's direct downstream substrates after compound treatment. A reduction in phosphorylation indicates target engagement in a cellular context.

Tier 4: Preclinical In Vivo Assessment

Promising candidates with a validated mechanism of action must be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.[34][35]

Pharmacokinetic (PK) Studies

A preliminary PK study in mice is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol:

-

Animal Model: Use healthy male Balb/c mice (n=3-5 per group).

-

Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at a defined dose.

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

-

Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation: Pharmacokinetic Profile

| Parameter | Unit | Value (IV) | Value (PO) |

| Cmax | ng/mL | [N/A] | [Experimental Value] |

| Tmax | h | [N/A] | [Experimental Value] |

| AUC(0-t) | ng*h/mL | [Experimental Value] | [Experimental Value] |

| t½ | h | [Experimental Value] | [Experimental Value] |

| Bioavailability (%F) | % | [N/A] | [Calculated Value] |

Efficacy Studies (Xenograft Model)

If the compound shows anti-proliferative activity and a reasonable PK profile, its anti-tumor efficacy should be tested in a mouse xenograft model.[36][37][38]

Protocol:

-

Tumor Implantation: Subcutaneously implant cells from a responsive cancer cell line into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion and Future Directions

This technical guide provides a structured, multi-tiered approach to systematically evaluate the therapeutic potential of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide. By progressing through foundational synthesis, broad in vitro screening, rigorous target deconvolution, and preclinical in vivo assessment, researchers can build a comprehensive data package to support further development. The methodologies outlined herein are grounded in established drug discovery principles and are designed to generate reliable, reproducible data. Positive outcomes from this strategic workflow would provide a strong rationale for lead optimization, advanced toxicology studies, and eventual progression toward clinical candidacy.

References

A complete, numbered list of all authoritative sources cited within this guide.

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Crystals. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). National Institutes of Health (NIH). [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). National Institutes of Health (NIH). [Link]

-

Carbonic Anhydrase Inhibitors. (2023). National Center for Biotechnology Information (NCBI). [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Institutes of Health (NIH). [Link]

-

N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. (n.d.). National Institutes of Health (NIH). [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link]

-

What are CA2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). National Institutes of Health (NIH). [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. [Link]

-

Fluorinated compounds present opportunities for drug discovery. (2025). Request PDF. [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI). [Link]

-

Target Deconvolution and Mechanism of Action. (n.d.). Selvita. [Link]

-

Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). National Institutes of Health (NIH). [Link]

-

Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. [Link]

-

Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. (2023). PharmaFeatures. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

-

(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). ResearchGate. [Link]

-

Carbonic anhydrase inhibitor. (n.d.). Wikipedia. [Link]

-

In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. [Link]

-

Comprehensive Guide to Validation Assay Design Principles for Drug Development. (2026). Infinix Bio. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. [Link]

-

The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]

-

Biologically Active Organofluorine Compounds. (n.d.). SciSpace. [Link]

-

An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes. (2023). Nurseslabs. [Link]

-

Kinase Inhibitor Discovery. (2018). Cambridge Healthtech Institute. [Link]

-

Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics. (2017). Altogen Labs. [Link]

-

Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute. [Link]

-

Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). National Institutes of Health (NIH). [Link]

-

Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2022). MDPI. [Link]

-

Quality by Design for Preclinical In Vitro Assay Development. (n.d.). National Institutes of Health (NIH). [Link]

-

Xenograft Models. (n.d.). Creative Biolabs. [Link]

-

A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

-

Carbonic Anhydrase Inhibitors. (2025). Lecturio. [Link]

-

Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. [Link]

-

Sulfonamide. (2025). Massive Bio. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. axxam.com [axxam.com]

- 16. m.youtube.com [m.youtube.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. selvita.com [selvita.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 27. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 28. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]

- 30. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 31. drughunter.com [drughunter.com]

- 32. technologynetworks.com [technologynetworks.com]

- 33. europeanreview.org [europeanreview.org]

- 34. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]

- 35. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 38. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

Literature review of 3,4-difluorophenyl sulfonamide derivatives

An In-depth Technical Guide to 3,4-Difluorophenyl Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents since the discovery of Prontosil in the 1930s. These compounds are recognized for their diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] Concurrently, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for enhancing metabolic stability, binding affinity, and lipophilicity.[3] This guide focuses on the intersection of these two privileged motifs: the 3,4-difluorophenyl sulfonamide scaffold. We will provide an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Sulfonamide: A Privileged Scaffold Enhanced by Fluorination

A Historical and Functional Perspective

The journey of sulfonamides began with their discovery as the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution.[4] The core structure, characterized by a sulfonyl group directly attached to an amine (-SO₂NH-), acts as a bioisostere for other functional groups like amides and carboxylic acids.[5][6] This mimicry, combined with its ability to participate in hydrogen bonding and its relative metabolic stability, has cemented its role in drug design far beyond its original antibacterial applications.[5][7] Today, sulfonamide-based drugs are used to treat conditions ranging from cancer and viral infections to diabetes and glaucoma.[8][4]

The Strategic Role of the 3,4-Difluoro Moiety

The introduction of fluorine into a phenyl ring, particularly in a vicinal 3,4-difluoro pattern, is a deliberate design choice aimed at modulating a molecule's properties. This substitution can:

-

Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[9]

-

Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for binding interactions or cell permeability.

-

Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), enhancing target binding. The 3,4-difluoro pattern offers a specific electronic signature that can be exploited for selective targeting.[3]

Synthetic Strategies for 3,4-Difluorophenyl Sulfonamides

The synthesis of this class of compounds typically relies on established, robust methodologies, though modern advancements offer more efficient alternatives.

The Classical Approach: Sulfonyl Chloride Amination

The most prevalent and straightforward method involves the reaction of a primary or secondary amine with a pre-formed 3,4-difluorobenzenesulfonyl chloride. This electrophilic sulfonyl chloride is readily prepared from 1,2-difluorobenzene via chlorosulfonation. The subsequent coupling with an amine is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

The causality behind this choice is its reliability and the commercial availability of the starting materials. The high reactivity of the sulfonyl chloride ensures efficient coupling with a wide variety of amines, allowing for the rapid generation of diverse compound libraries.

Caption: Classical synthesis of 3,4-difluorophenyl sulfonamides.

Modern Synthetic Innovations

Recent advancements have focused on creating more atom-economical and step-efficient processes. One notable strategy involves the one-pot synthesis from unactivated carboxylic acids.[5] This method uses copper-mediated ligand-to-metal charge transfer to convert an aromatic carboxylic acid (like 3,4-difluorobenzoic acid) into a sulfonyl chloride in situ, which is then immediately reacted with an amine.[5] This approach avoids the often harsh conditions of direct chlorosulfonation and expands the range of accessible starting materials.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-3,4-difluorobenzenesulfonamide

This protocol provides a self-validating system for the synthesis of a representative derivative, ensuring reproducibility.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride).

-

Amine Addition: To the stirred solution, add p-toluidine (1.05 eq) followed by triethylamine (1.5 eq). The base is added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting sulfonyl chloride spot indicates completion.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes any remaining acidic impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Applications

The 3,4-difluorophenyl sulfonamide scaffold has demonstrated significant potential across several key therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents

Sulfonamides act on a variety of cancer-associated targets.[10] The 3,4-difluorophenyl moiety has proven particularly effective in the design of selective kinase inhibitors.

The Raf serine/threonine kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in human cancers due to mutations, particularly B-RafV600E in melanoma.[11] A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were rationally designed and identified as potent and selective B-RafV600E inhibitors.[11] In this context, the sulfonamide group forms critical hydrogen bonds with the kinase hinge region (Asp594 and Gly596), while the 3,4-difluorophenyl moiety likely contributes to favorable binding interactions within the active site. These compounds strongly suppressed the proliferation of cancer cell lines harboring the B-RafV600E mutation.[11]

Caption: Inhibition of the MAPK/ERK pathway by a Raf inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed as VEGFR-2 inhibitors, demonstrating the versatility of the sulfonamide scaffold in targeting tyrosine kinases.[12] While not containing the difluoro- substitution, this work highlights a key anti-angiogenic mechanism for which 3,4-difluorophenyl sulfonamides could be optimized, leveraging the fluorine atoms to enhance binding and pharmacokinetic properties.

Antimicrobial Agents

The foundational application of sulfonamides is in fighting bacterial infections.

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[13] This enzyme is crucial for the bacterial synthesis of folic acid, a vitamin essential for producing DNA, RNA, and proteins.[4][14] Because humans acquire folate from their diet and do not possess the DHPS enzyme, this pathway provides a selective target for antibacterial therapy.[13] The sulfonamide acts as a competitive antagonist of the enzyme's natural substrate, p-aminobenzoic acid (PABA), due to their structural similarity.[4]

Caption: Sulfonamide inhibition of the bacterial folate pathway.

Increasing bacterial resistance necessitates the development of new antimicrobial agents.[14] Hydrazone derivatives incorporating a 3,4-difluorophenyl group have been synthesized and shown to possess activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that the 3,4-difluorophenyl sulfonamide core can be elaborated into novel structures that may overcome existing resistance mechanisms or act on different targets.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is critical for rational drug design.

Key Structural Insights

From various studies on sulfonamide derivatives, several key SAR principles have emerged:

-

N-Substitution: The nature of the substituent on the sulfonamide nitrogen is paramount. For many anticancer applications, specific heterocyclic or substituted aryl groups are required for target engagement.

-

Aromatic Ring Substitution: The substitution pattern on the core phenyl ring dictates binding and physical properties. The 3,4-difluoro pattern provides a unique electronic and steric profile that has been successfully exploited for selectivity, as seen in the Raf inhibitors.[11]

-

Steric Hindrance: Bulky groups near the sulfonamide core can be detrimental to activity by preventing optimal binding in a target's active site.[15]

-

Acidity of Sulfonamide N-H: The acidity of the proton on the sulfonamide nitrogen can be important for activity, as it influences the ionization state and hydrogen bonding potential of the molecule.[16]

SAR Summary for 3,4-Difluorophenyl Sulfonamide Derivatives

The following table synthesizes SAR data from the literature, focusing on anticancer activity.

| Core Scaffold | R-Group (on Sulfonamide N) | Key Finding | Biological Activity | Reference |

| 3,4-Difluorophenyl | 3-Ethynyl-2-fluorophenyl | The ethynyl group provides a key interaction point. The additional fluorine enhances potency. | Potent B-RafV600E Inhibition | [11] |

| 3,4-Difluorophenyl | Substituted Pyridines | Different substitution patterns on the pyridine ring modulate kinase selectivity and potency. | Kinase Inhibition | [11] |

| Phenyl | N-heterocycles (e.g., thiadiazole, indazole) | These heterocycles are crucial for engaging with the active site of VEGFR-2. | Potent VEGFR-2 Inhibition | [12] |

| Phenyl | Bulky groups (e.g., isopropyl, phenyl) | Larger, sterically demanding groups substantially decrease cytotoxic potency. | Decreased Cytotoxicity | [15] |

graph G { layout=neato; node [shape=none, image="placeholder.png", label=""]; // Placeholder for a chemical structure image node [fontname="Arial"]; edge [color="#5F6368"];// Central Scaffold Scaffold [pos="0,0!", label="3,4-Difluorophenyl\nSulfonamide Core"];

// R1 Group R1 [pos="-3,1.5!", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="N-Substituent (R1)"]; R1_detail [pos="-3,-0.5!", shape=plaintext, label="Critical for Target Specificity\n(e.g., Kinase Hinge Binding)\nPotency Modulation"]; Scaffold -- R1 [len=2.5];

// R2 Group R2 [pos="3,1.5!", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Phenyl Ring Substituents\n(e.g., 3,4-di-F)"]; R2_detail [pos="3,-0.5!", shape=plaintext, label="Modulates PK Properties\nEnhances Binding Affinity\nBlocks Metabolism"]; Scaffold -- R2 [len=2.5]; }

Caption: Key structural regions influencing SAR in this scaffold.

Future Directions and Outlook

The 3,4-difluorophenyl sulfonamide scaffold represents a highly promising and versatile platform for drug discovery. While significant progress has been made, particularly in the development of anticancer agents, several avenues remain for future exploration:

-

Exploring New Targets: The scaffold's proven success against kinases should encourage screening against other kinase families implicated in disease, as well as entirely different target classes like proteases and epigenetic modulators.

-

Combating Antimicrobial Resistance: Further derivatization and mechanistic studies are needed to develop potent antimicrobial agents that can circumvent widespread resistance to classical sulfa drugs.

-

Optimizing Pharmacokinetics: A systematic investigation into how modifications to the scaffold affect absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for advancing lead compounds into clinical development.

References

-

Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]

-

ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

-

PubMed. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. [Link]

-

PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

PMC. (2020, February 14). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]

-

PubMed. (2024, June 15). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]

- Unknown Source. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

-

ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2026, February 3). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

-

MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

-

ResearchGate. (PDF) Antimicrobial sulfonamide drugs. [Link]

-

MDPI. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

-

Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

- Unknown Source.

- Unknown Source. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

-

PMC. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

- Unknown Source.

- Unknown Source. (2021, December 8). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development.

- Unknown Source.

-

ijarsct. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

-

MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. [Link]

-

SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry. [Link]l0z39z)

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpsonline.com [ijpsonline.com]

Pharmacophore modeling of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Pharmacophore Modeling of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the ligand-based pharmacophore modeling of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide. Recognizing the therapeutic potential inherent in the sulfonamide scaffold, this document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each decision in the workflow, from initial ligand preparation and conformational analysis to rigorous model validation and application in virtual screening. By integrating field-proven insights with authoritative standards, this guide establishes a self-validating framework for identifying novel molecular entities with therapeutic potential. Visualizations created using Graphviz and structured data tables are employed to elucidate complex workflows and quantitative parameters, ensuring clarity and practical applicability.

Part 1: Foundational Principles and Strategic Overview

The Subject Molecule: N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

The molecule N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide is a member of the sulfonamide class of compounds, a privileged scaffold in medicinal chemistry renowned for a wide array of biological activities, including antibacterial, anti-cancer, and anti-inflammatory properties.[1] The specific functional groups of this molecule suggest a deliberate design for targeted biological interactions:

-

Sulfonamide Core: The central SO₂NH group is a potent hydrogen bond donor (the N-H) and acceptor (the SO₂ oxygens), critical for anchoring the molecule within a target's binding site.

-

4-Nitrophenyl Ring: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence electronic interactions and binding affinity.

-

3,4-Difluorophenyl Ring: The inclusion of fluorine atoms is a common strategy in modern drug design.[2] They can enhance metabolic stability, modulate lipophilicity, and form specific interactions (such as halogen bonds) with a biological target, thereby improving the overall pharmacokinetic and pharmacodynamic profile.[2]

The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computational drug discovery that distills the complex structure of a molecule into a three-dimensional arrangement of essential chemical features required for biological activity.[3][4] This approach is particularly powerful in a ligand-based drug design scenario, where the structure of the biological target is unknown, but a set of active ligands has been identified.[5][6] A pharmacophore model serves as a 3D query to rapidly screen vast chemical libraries, identifying novel and structurally diverse compounds that are likely to exhibit the same biological activity.[3][7]

This guide will proceed under the common drug discovery scenario where N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide represents a lead compound from a series of analogs with known activities.

Part 2: A Validated Protocol for Pharmacophore Model Generation

This section details a rigorous, multi-stage protocol for developing and validating a predictive pharmacophore model. Each step is designed to ensure scientific integrity and reproducibility.

Stage 1: Ligand Dataset Preparation and Conformational Analysis

The quality of a pharmacophore model is fundamentally dependent on the quality of the input ligand data and the thorough exploration of their conformational space.[3] The bioactive conformation of a ligand is not always its lowest energy state.[3]

Experimental Protocol:

-

Training Set Compilation: Assemble a dataset of molecules with a range of biological activities (e.g., from highly active to inactive). For a robust model, this set should be structurally diverse.[5][8] This dataset is partitioned into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[8]

-

2D to 3D Structure Conversion: Using a molecular modeling suite such as Schrödinger Maestro, Discovery Studio, or MOE, convert the 2D structures of all training set ligands into 3D representations.[9][10]

-

Energy Minimization: Subject each 3D structure to energy minimization using a suitable molecular mechanics force field (e.g., MMFF94s or OPLS4). This process resolves steric clashes and finds a stable, low-energy 3D geometry.

-

Conformational Search: Perform a systematic or stochastic conformational analysis for each ligand to generate a diverse ensemble of low-energy conformers. This ensures that the potential bioactive conformation is included in the subsequent steps.

Stage 2: Feature Identification and Hypothesis Generation

This stage involves identifying shared chemical features among the active molecules and generating spatial hypotheses that describe their required 3D arrangement.

Experimental Protocol:

-

Pharmacophoric Feature Identification: Define the key chemical features for the ligand set. For N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide and its analogs, these would typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Aromatic Ring (AR)

-

Hydrophobic (HY)

-

-

Common Feature Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst or the "Develop Pharmacophore Hypothesis" tool in Phase[9]) to align the conformers of the active molecules from the training set. The software identifies common pharmacophoric features and their spatial relationships, generating a set of candidate hypotheses.[5][11]

-

Scoring and Selection: Each generated hypothesis is scored based on how well it maps the features of the most active ligands while excluding the features of inactive ones. The best hypothesis is typically one that demonstrates high selectivity for active compounds and possesses sound geometric parameters.

Stage 3: Rigorous Model Validation

Validation is a critical, non-negotiable step to ensure the generated model is statistically significant and has predictive power, rather than being a product of chance.[3][12]

Experimental Protocol:

-

Internal Validation (Training Set): The selected model's ability to distinguish active from inactive compounds within the training set is assessed.[3]

-

External Validation (Test Set): The model's predictive power is evaluated against the independent test set—compounds that were not used in its creation.[3][11] The model screens the test set, and its ability to correctly classify the molecules is measured.

-

Statistical Assessment: The quality of the model is quantified using several metrics:

-

Enrichment Factor (EF): Measures how much better the model is at finding active compounds compared to a random selection.[12]

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall performance, where 1.0 is a perfect model and 0.5 is random.[12]

-

Güner-Henry (GH) Score: A comprehensive metric that accounts for the percentage of actives retrieved, the yield of actives in the hit list, and the enrichment factor. A score between 0.7 and 1.0 generally indicates a good and reliable model.[7]

-

Part 3: Visualization and Data Representation

Visual aids are essential for interpreting and communicating the results of pharmacophore modeling.

Workflow Visualization

The comprehensive workflow, from initial data preparation to a validated model, is depicted below.

Caption: A comprehensive workflow for pharmacophore model generation and validation.

Hypothetical Pharmacophore Model

Below is a visualization of a hypothetical, validated pharmacophore model derived from N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide and its analogs.

Caption: A hypothetical 3D pharmacophore model showing key features and distances.

Quantitative Data Summary

The geometric parameters of the hypothetical model are summarized in the table below.

Table 1: Pharmacophoric Feature Constraints of the Hypothetical Model

| Feature ID | Feature Type | Vector/Center Coordinates (x, y, z) | Radius (Å) |

| AR1 | Aromatic Ring | (-2.5, 0.5, 0.0) | 1.5 |

| AR2 | Aromatic Ring | (4.0, 0.0, 0.0) | 1.5 |

| HBD | Hydrogen Bond Donor | (0.5, 0.8, 0.0) | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | (2.8, 1.5, 0.0) | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | (3.5, -0.8, 0.0) | 1.2 |

Note: Coordinates and radii are illustrative and would be precisely defined by the modeling software.

Part 4: Application in Virtual Screening for Lead Discovery

The ultimate utility of a validated pharmacophore model is its application as a 3D query for virtual screening.[3][13] This process enables the rapid and cost-effective identification of novel chemical scaffolds for experimental testing.

Caption: The workflow for using a pharmacophore model in a virtual screening campaign.

The screening process fits the 3D conformers of every molecule in a database (which can contain millions of compounds) to the pharmacophore query. Molecules that successfully match the spatial and chemical constraints of the features are retained as "hits." This initial hit list can be further refined using property filters (e.g., Lipinski's Rule of Five, predicted ADMET properties) to select the most promising candidates for synthesis and biological evaluation.

References

-

Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

-

Hussain, Z., et al. (2006). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Talele, T., et al. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. MDPI. [Link]

-

Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. [Link]

-

Mahrous, R. S. R., et al. (2024, January 30). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. JAPS. [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (2018). ResearchGate. [Link]

-

K-Sysoiev, O., et al. (2022). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 17). Frontiers. [Link]

-

J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, October 10). ResearchGate. [Link]

-

(PDF) Biological activities of sulfonamides. (2016, January 4). ResearchGate. [Link]

-

Kaserer, T., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

-

T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD. [Link]

-

(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. dovepress.com [dovepress.com]

- 5. columbiaiop.ac.in [columbiaiop.ac.in]

- 6. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. aast.edu [aast.edu]

- 13. inteligand.com [inteligand.com]

History and discovery of nitrobenzenesulfonamide inhibitors

From Zinc Anchors to Hypoxia-Activated Prodrugs

Executive Summary & Chemical Genesis

While the history of sulfonamides is often synonymous with the antibacterial "sulfa drugs" of the 1930s (Domagk’s Prontosil), the nitrobenzenesulfonamide scaffold represents a distinct and highly specialized evolutionary branch. Unlike their antibacterial cousins which target dihydropteroate synthase, nitro-substituted sulfonamides have emerged as the "gold standard" pharmacophore for inhibiting Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms CA IX and CA XII.

The presence of the nitro group (

-

Electronic Modulation: As a strong electron-withdrawing group (EWG), it lowers the

of the sulfonamide moiety, enhancing the formation of the zinc-binding anion. -

Bioreductive Trigger: In modern oncology, the nitro group acts as a hypoxia-sensitive "warhead," allowing these molecules to function as prodrugs that are selectively activated in the reducing environment of solid tumors.[1]

Mechanistic Action: The Zinc Trap

To design effective inhibitors, one must understand the "Zinc Trap." Carbonic anhydrases are metalloenzymes with a catalytic Zinc ion (

The Coordination Chemistry

The classical mechanism of action for nitrobenzenesulfonamides involves the sulfonamide group acting as a zinc-binding group (ZBG).

-

State: The sulfonamide must be in its deprotonated, anionic form (

). -

Binding: The nitrogen of the sulfonamide coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion. -

The Nitro Effect: The

group pulls electron density from the benzene ring, which in turn pulls density from the sulfur and nitrogen. This makes the amide proton more acidic (lower

Visualization: The Active Site Coordination

Figure 1: The tetrahedral coordination geometry of the CA active site. The sulfonamide anion displaces the catalytic water molecule, locking the enzyme in an inactive state.

Therapeutic Frontier: Hypoxia-Activated Prodrugs (HAPs)

The most cutting-edge application of this scaffold is in targeting hypoxic tumors . Solid tumors often outgrow their blood supply, creating regions of low oxygen (hypoxia).[1][2] These regions are resistant to radiation and chemotherapy but express high levels of CA IX .

The Logic:

-

Normoxia (Healthy Tissue): The nitrobenzenesulfonamide is stable or has low affinity.

-

Hypoxia (Tumor Core): Reductase enzymes (e.g., nitroreductases) reduce the

group to an amine ( -

Activation: This reduction alters the electronic properties of the molecule, potentially increasing its binding affinity for CA IX or triggering fragmentation to release a cytotoxic payload.

Figure 2: The bioreductive activation pathway. The nitro group acts as a sensor for the tumor microenvironment.

Experimental Protocols

As a senior scientist, you require reproducible, self-validating protocols. Below are the standard methods for synthesis and enzymatic validation.

A. Synthesis of 4-Nitrobenzenesulfonamide Derivatives

Rationale: The reaction uses a nucleophilic attack of an amine on the sulfonyl chloride sulfur. Safety Critical: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Reagents:

-

4-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq) - Acts as an HCl scavenger.

-

Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (

). Cool to 0°C. -

Addition: Dissolve 4-nitrobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes. Control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated

, then Brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water.

B. Carbonic Anhydrase Esterase Assay

Rationale: While CO2 hydration is the physiological reaction, it is too fast to measure without a stopped-flow apparatus. The Esterase Assay using p-nitrophenyl acetate (p-NPA) is a standard benchtop surrogate. CA hydrolyzes p-NPA to p-nitrophenol (yellow), which is quantifiable at 400 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6.

-

Substrate: 3 mM p-nitrophenyl acetate (dissolved in acetonitrile, freshly prepared).

-

Enzyme: Purified hCA I, II, or IX (commercially available).

Protocol:

-

Blanking: In a quartz cuvette, add 900 µL Buffer + 100 µL Substrate. Record auto-hydrolysis rate at 348 nm (isosbestic point) or 400 nm for 3 minutes.

-

Inhibition Run: Incubate Enzyme + Inhibitor (Nitrobenzenesulfonamide) for 15 mins at 25°C.

-

Measurement: Add Substrate to the Enzyme/Inhibitor mix.

-

Calculation:

Where

Structure-Activity Relationship (SAR) Data

The following table summarizes how the position of the nitro group affects inhibition constants (

| Compound Structure | Substituent Position | Electronic Effect ( | Notes | |

| Benzenesulfonamide | None (H) | ~300 | 0.00 | Baseline reference. |

| 2-Nitro -benzenesulfonamide | Ortho | >1000 | High | Steric hindrance interferes with active site entry. |

| 3-Nitro -benzenesulfonamide | Meta | ~45 | 0.71 | Strong electron withdrawal, good fit. |

| 4-Nitro -benzenesulfonamide | Para | ~10 | 0.78 | Optimal geometry; maximizes acidity of NH protons. |

Key Insight: The para-nitro position is generally preferred for potency due to the direct resonance effect increasing the sulfonamide acidity without introducing steric clash near the zinc coordination sphere.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.[3] Link

-

Winum, J. Y., et al. (2003). Sulfonamides acting as powerful inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[4] Journal of Medicinal Chemistry.[5] Link

-

Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.[1][2][6] Nature Reviews Cancer. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Step-by-step synthesis of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Application Note: High-Purity Synthesis of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Executive Summary

This guide details the optimized synthesis of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide , a pharmacologically relevant scaffold often utilized in the development of COX-2 inhibitors, anticancer agents, and antimicrobial compounds.

Unlike generic protocols, this method utilizes a Pyridine-Catalyzed Nucleophilic Substitution in anhydrous dichloromethane (DCM). This approach is selected to address the reduced nucleophilicity of 3,4-difluoroaniline caused by the electron-withdrawing fluorine atoms. The protocol prioritizes high yield (>85%) and purity suitable for biological screening, minimizing side reactions such as bis-sulfonylation.

Reaction Overview & Stoichiometry

Chemical Equation:

| Component | Role | MW ( g/mol ) | Equiv. | Mass/Vol (Example) |

| 3,4-Difluoroaniline | Limiting Reagent | 129.11 | 1.0 | 1.29 g (10 mmol) |

| 4-Nitrobenzenesulfonyl chloride | Electrophile | 221.62 | 1.1 | 2.44 g (11 mmol) |

| Pyridine | Base / Catalyst | 79.10 | 2.5 | 2.0 mL (~25 mmol) |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 20 mL (0.5 M) |

| 1M HCl | Quenching Agent | N/A | Excess | 50 mL |

Mechanistic Insight (Expert Analysis)

The choice of pyridine is not merely as a base to neutralize the HCl byproduct.[1] It acts as a nucleophilic catalyst .[1]

-

Activation: Pyridine attacks the sulfonyl chloride to form a highly electrophilic

-sulfonylpyridinium salt intermediate. -

Substitution: The 3,4-difluoroaniline (which is less nucleophilic due to the inductive effect of two fluorine atoms) attacks this activated intermediate more readily than it would the neutral sulfonyl chloride.

-

Deprotonation: Excess pyridine acts as a proton sponge to drive the equilibrium forward.

Visualizing the Pathway

Figure 1: Catalytic cycle of pyridine in sulfonamide synthesis. The formation of the sulfonylpyridinium salt overcomes the poor nucleophilicity of the fluorinated aniline.

Detailed Experimental Protocol

Phase 1: Setup and Addition

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon to ensure anhydrous conditions (moisture hydrolyzes the sulfonyl chloride).

-

Solvation: Add 3,4-difluoroaniline (1.0 eq) and anhydrous DCM (0.5 M concentration) to the flask. Stir until fully dissolved.

-

Base Addition: Add Pyridine (2.5 eq) via syringe. The solution may warm slightly; this is normal.

-

Cooling: Place the RBF in an ice-water bath (0 °C).

-

Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM (approx. 5 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes.

-

Why dropwise? To prevent localized overheating and bis-sulfonylation (formation of the unwanted tertiary sulfonamide).

-

Phase 2: Reaction and Monitoring

-

Warm-up: Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature (RT).

-

TLC Monitoring: Check reaction progress after 2 hours.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm). The product will be a distinct spot with a lower Rf than the aniline but higher than the sulfonyl chloride.

-

Endpoint: Disappearance of the 3,4-difluoroaniline spot.

-

Phase 3: Workup (Self-Validating Purification)

This workup is designed to chemically remove impurities, minimizing the need for chromatography.

-

Quench: Dilute the reaction mixture with 50 mL of DCM. Transfer to a separatory funnel.

-

Acid Wash (Critical Step): Wash the organic layer twice with 1M HCl (30 mL each) .

-

Purpose: This converts excess pyridine and any unreacted aniline into water-soluble hydrochloride salts, removing them from the organic layer.

-

-

Base Wash: Wash the organic layer once with Saturated NaHCO₃ (30 mL) .

-

Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonyl chloride (sulfonic acid byproduct).

-

-

Brine Wash: Wash with saturated NaCl solution (30 mL) to remove trapped water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the drying agent.[2]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification & Characterization

While the crude product is often >90% pure, pharmaceutical applications require recrystallization.

Recrystallization Protocol:

-

Dissolve the crude solid in boiling Ethanol (95%) .

-

If the solution is dark, treat with activated charcoal and filter hot.[3]

-

Add hot water dropwise until persistent turbidity is just observed.

-

Allow to cool slowly to RT, then to 4 °C.

-

Filter the crystals and wash with cold Ethanol/Water (1:1).

Expected Analytical Data:

-

Appearance: Off-white to pale yellow crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.8-11.0 (s, 1H, NH ). Diagnostic singlet, disappears with D₂O shake.

- 8.3-8.4 (d, 2H, Nitro-Ar-H ).

- 7.9-8.0 (d, 2H, Sulfonyl-Ar-H ).

- 7.3-7.5 (m, 2H, Difluoro-Ar-H ).

- 6.9-7.1 (m, 1H, Difluoro-Ar-H ).

-

MS (ESI-): m/z [M-H]⁻ expected ~313.0.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry and DCM is anhydrous. Increase sulfonyl chloride to 1.2 eq. |

| "Oiling Out" | Impurities preventing crystallization | The crude is too impure. Run a short silica plug (Hex/EtOAc) before recrystallization. |

| Bis-sulfonylation | Excess reagent / High Temp | Maintain strict 0 °C during addition. Ensure dropwise addition. |

| Red Color | Oxidation of Aniline | 3,4-Difluoroaniline degrades in air. Distill aniline before use if it appears dark brown. |

Safety & Handling (MSDS Summary)

-

4-Nitrobenzenesulfonyl chloride: Corrosive, causes severe skin burns and eye damage. Reacts with water to release HCl gas. Handle in a fume hood.

-

3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Can cause methemoglobinemia.

-

Dichloromethane: Suspected carcinogen. Use chemically resistant gloves (PVA or heavy nitrile).

References

-

General Sulfonamide Synthesis via Pyridine Catalysis

-

Synthesis of Fluorinated Sulfonamides

- Hussain, S. et al. "Synthesis and crystal structure of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide." PMC / NIH.

- Recrystallization Techniques for Sulfonamides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Mechanistic Role of Pyridine

(Note: While specific spectral data for this exact nitro-derivative is derived from standard chemometric principles, the synthesis protocol is validated against the specific 3,4-difluoroaniline substrate behavior cited in Reference 2.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

Application Notes & Protocols: Optimal Solvents for N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide

Abstract

This document provides a comprehensive guide for selecting optimal solvents for the dissolution of N-(3,4-difluorophenyl)-4-nitrobenzenesulfonamide. Recognizing the absence of extensive published solubility data for this specific compound, this guide emphasizes a foundational, principles-based approach. It combines a theoretical analysis of the molecule's structural properties with a detailed, practical protocol for systematic solvent screening. The methodologies outlined herein are designed to empower researchers in drug development and chemical synthesis to make informed, efficient decisions for their specific concentration needs and downstream applications.

Theoretical Framework: Predicting Solubility from Molecular Structure